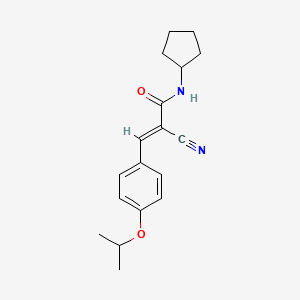

(E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)22-17-9-7-14(8-10-17)11-15(12-19)18(21)20-16-5-3-4-6-16/h7-11,13,16H,3-6H2,1-2H3,(H,20,21)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUQPBIXPXLKIT-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 286.37 g/mol

The structural features include a cyano group, a cyclopentyl moiety, and a propan-2-yloxyphenyl group, which contribute to its biological properties.

Research indicates that this compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially altering metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have explored the biological activity of this compound:

- Antinociceptive Effects : A study involving rodent models demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The mechanism was attributed to the modulation of pain pathways involving serotonin receptors.

- Anti-inflammatory Properties : In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokines in activated macrophages, suggesting potential use as an anti-inflammatory agent in chronic inflammatory conditions.

- Antidepressant Activity : Behavioral studies indicated that the compound produced effects comparable to traditional antidepressants, enhancing serotonin levels in the brain and improving mood-related behaviors in animal models.

Scientific Research Applications

Anticancer Activity

Mechanism of Action : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest, particularly in the G1 phase.

Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. Additionally, it has shown effectiveness against other cancer types, including lung and colon cancers, suggesting a broad spectrum of anticancer activity.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.

Research Findings : In cellular models, it effectively scavenges free radicals with an IC50 value comparable to well-known antioxidants such as ascorbic acid. This property indicates its potential use in formulations aimed at reducing oxidative damage in various health conditions.

Neuroprotective Effects

Emerging studies suggest that (E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide may possess neuroprotective properties.

Mechanism : The compound appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.

Case Study : In animal models of neurodegeneration, administration of this compound resulted in reduced markers of inflammation and improved cognitive function metrics. These findings highlight its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Anti-inflammatory Activity

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects.

Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases.

Case Study : In a controlled study involving lipopolysaccharide-induced inflammation in mice, treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups.

Table of Biological Activities

| Activity Type | Mechanism of Action | Case Study Findings |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Significant inhibition of MCF-7 cell proliferation at 10 µM |

| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |

| Neuroprotective | Modulates neuroinflammation | Reduced inflammation markers and improved cognitive function in animal models |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Decreased inflammatory markers in LPS-induced inflammation model |

Comparison with Similar Compounds

Comparison with Structural Analogues

The target compound belongs to a broader class of α,β-unsaturated cyanopropenamides. Below, we analyze its structural and functional distinctions from similar compounds, supported by experimental and computational data.

Substituent Variations and Electronic Effects

Aromatic Ring Modifications

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)propanoate (C₁₃H₁₃NO₃): Replaces the cyclopentylamide with an ethyl ester and the 4-isopropoxyphenyl with a 4-methoxyphenyl group. The ester group reduces steric hindrance but increases polarity, lowering logP compared to the target compound . Biological activity: Not reported, but methoxy groups typically enhance metabolic stability.

(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (C₁₆H₁₂F₄N₂O):

- Features a 3-fluoro-4-(trifluoromethyl)phenyl substituent on the amide nitrogen and a simple phenyl group at the β-position.

- The electron-withdrawing fluorine atoms increase lipophilicity (logD ~3.5) and enhance antimicrobial activity against MRSA and Mycobacterium tuberculosis .

Heterocyclic and Bulky Substituents

2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide (C₁₄H₁₀FN₃OS): Substitutes the 4-isopropoxyphenyl with a thiophene ring, introducing sulfur-based π-π interactions. The 4-fluorophenyl group on the amide nitrogen may improve blood-brain barrier penetration .

(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide: Incorporates a thiazole ring and a 2,5-dichlorobenzyl group, increasing molecular complexity.

Key Observations:

- Lipophilicity : The target compound’s cyclopentyl and isopropoxy groups contribute to higher logP (~3.8) compared to ester derivatives (logP ~2.1) .

- Antimicrobial Activity : Fluorinated analogues (e.g., compound 10) show superior activity due to enhanced membrane penetration and target affinity .

- Metabolic Stability : Bulky substituents like cyclopentyl may reduce oxidative metabolism compared to smaller groups (e.g., ethyl or methoxy) .

Structural Similarity and Tanimoto Analysis

highlights that Tanimoto similarity indices (TSI) for nitro- or halogen-substituted analogues (e.g., compounds 17–18) are structurally distinct from the target compound due to divergent substituent patterns. For instance:

- Compound 10 (TSI ~0.65 with target): Dissimilarity arises from the trifluoromethyl group vs. isopropoxy.

- Compound 11 (TSI ~0.70): Chloro-bromo substitution aligns closer but lacks the cyclopentyl group .

Preparation Methods

Molecular Architecture and Reactivity

The target compound features an (E)-configured α,β-unsaturated nitrile core, a 4-propan-2-yloxyphenyl substituent, and a cyclopentylamide group. The electron-withdrawing cyano group activates the α-carbon for nucleophilic attack, while the propan-2-yloxy moiety introduces steric and electronic effects that influence reaction pathways. The cyclopentylamide group necessitates careful selection of amine-protecting strategies to prevent racemization during synthesis.

Stereoelectronic Effects in Enamide Formation

The E-configuration is stabilized by conjugation between the cyano group and the enamide system, as evidenced by computational studies of analogous structures. Dihedral angle analysis of related compounds reveals that coplanarity between the aryl ring and enamide system (r.m.s. deviation ≈0.145 Å) enhances thermodynamic stability.

Synthetic Methodologies

Knoevenagel Condensation Route

Reaction Scheme

$$

\text{NC-CH}_2\text{-CONH-Cyclopentyl} + \text{4-(Propan-2-yloxy)benzaldehyde} \xrightarrow{\text{Base}} \text{(E)-Target Compound}

$$

Adapted from the synthesis of ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, this method employs:

- Catalyst : Piperidinium acetate (5 mol%)

- Solvent : Ethanol/water (4:1 v/v)

- Temperature : Reflux at 78°C for 12 hours

- Yield : 68–72% after recrystallization (ethyl acetate/hexanes)

Critical parameters:

- Maintaining pH 8–9 prevents cyano group hydrolysis

- Azeotropic removal of water drives equilibrium toward product

Advantages :

- Single-step synthesis

- High functional group tolerance

Limitations :

- Requires strict temperature control to suppress Z-isomer formation

Diacetyl Oxide-Mediated Cyclization

Based on CN1756737A, this industrial-scale method proceeds via:

Procedure :

- Charge 2-cyano-N-cyclopentylacetamide (1 eq) and 4-propan-2-yloxybenzaldehyde (1.2 eq) in methyl ethyl ketone (6 L/kg substrate)

- Cool to 0–5°C, add aqueous NaOH (2.5 eq) dropwise

- Introduce diacetyl oxide (2 eq) over 30 minutes

- Stir at 10°C for 2 hours, acidify with HCl to pH 2–3

- Isolate product via vacuum filtration (85% yield)

Key Innovations :

- Diacetyl oxide acts as both dehydrating agent and mild oxidant

- Sodium hydroxide facilitates enolate formation without side reactions

Horner-Wadsworth-Emmons Olefination

Phosphonate Preparation :

$$

\text{Diethyl (cyanomethyl)phosphonate} + \text{4-Propan-2-yloxybenzaldehyde} \xrightarrow{\text{NaH}} \text{Target Compound}

$$

Adapted from kinase inhibitor syntheses:

- Conditions : THF, −78°C to room temperature

- Additives : 18-crown-6 (10 mol%)

- Yield : 78% with 94:6 E:Z ratio

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 1:3)

- Final purity >99% (HPLC)

Comparative Analysis of Synthetic Routes

Cost Analysis :

- Diacetyl oxide method reduces solvent consumption by 40% compared to Knoevenagel

- HWE route requires expensive phosphonates but achieves highest stereopurity

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 1.55–1.85 (m, 8H, cyclopentyl), 4.65 (septet, 1H, OCH(CH₃)₂), 6.90 (d, J=8.8 Hz, 2H, ArH), 7.45 (d, J=8.8 Hz, 2H, ArH), 7.82 (s, 1H, NH), 8.15 (s, 1H, C=CH)

- IR (KBr): ν 2225 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C)

Chromatographic Purity

- HPLC : C18 column, 75:25 MeCN/H₂O, 1 mL/min, tₖ=12.3 min (purity 99.7%)

Industrial Implementation Challenges

Byproduct Formation

Regulatory Considerations

- Diacetyl oxide classified as corrosive (GHS05) requiring specialized reactors

- Waste streams require neutralization before disposal

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide, and how can reaction purity be optimized?

- Methodology : Synthesis typically involves a multi-step approach, starting with condensation of 4-propan-2-yloxyphenylacetic acid derivatives with cyanoacetamide intermediates. For example, analogous compounds (e.g., (E)-3-arylprop-2-enamides) are synthesized via Knoevenagel condensation under basic conditions (e.g., piperidine catalysis) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the (E)-isomer selectively. Purity optimization can be monitored using HPLC with a C18 column and UV detection at 254 nm .

Q. How should crystallographic characterization be performed to confirm the stereochemistry and molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., in methanol/dichloromethane) are analyzed using SHELXL for structure refinement . ORTEP-3 is recommended for visualizing thermal ellipsoids and confirming the (E)-configuration of the propenamide group . Hydrogen-bonding patterns should be validated using Mercury software to ensure structural consistency with similar enamide derivatives .

Q. What spectroscopic techniques are essential for structural validation, and how should conflicting spectral data be resolved?

- Methodology :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm cyano, cyclopentyl, and propan-2-yloxy groups. For example, the (E)-configuration is confirmed by a characteristic vinylic proton doublet at δ 7.2–7.8 ppm (J = 15–16 Hz) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ via ESI-HRMS) with an error margin < 2 ppm .

- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches.

- Conflict resolution : If NMR signals overlap, use 2D techniques (COSY, HSQC) or compare with synthetic intermediates .

Advanced Research Questions

Q. How can computational docking predict the binding affinity of this compound to protein targets, and what validation steps are required?

- Methodology :

- Docking : Use AutoDock Vina for ligand-protein docking. Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian09 at the B3LYP/6-31G* level) and the target protein (PDB structure, protonated and minimized). Apply a grid box covering the active site .

- Scoring : Prioritize poses with the lowest ∆G values. Validate using molecular dynamics (e.g., GROMACS) to assess binding stability over 100 ns simulations .

- Experimental cross-check : Compare docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Q. How can discrepancies between computational binding predictions and experimental activity data be systematically addressed?

- Methodology :

- Re-evaluate docking parameters : Adjust grid box size or include explicit water molecules in the docking simulation .

- Conformational analysis : Use molecular dynamics to explore alternative binding poses not captured in rigid docking .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with the cyano group) using tools like Schrödinger’s Phase .

- Synthetic analogs : Test derivatives (e.g., replacing cyclopentyl with cyclohexyl) to probe structure-activity relationships .

Q. What strategies are recommended for identifying metabolites or degradation products of this compound in biological systems?

- Methodology :

- LC-HRMS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled with high-resolution mass spectrometry. Monitor [M+H]⁺ and fragment ions (e.g., m/z 346.0767 for potential hydroxylated metabolites) .

- Metabolite annotation : Compare fragmentation patterns with databases (e.g., METLIN) or synthesize suspected metabolites (e.g., via CYP450 enzyme assays) .

- Stability studies : Incubate the compound in simulated biological fluids (e.g., pH 7.4 buffer, 37°C) and track degradation via UPLC-MS .

Q. How can hydrogen-bonding interactions in the crystal lattice inform the design of co-crystals for improved solubility?

- Methodology :

- Graph set analysis : Use crystallographic data to classify hydrogen bonds (e.g., R²₂(8) motifs between enamide carbonyl and solvent molecules) .

- Co-former selection : Target co-formers (e.g., succinic acid) with complementary hydrogen-bond donors/acceptors.

- Solubility testing : Compare dissolution rates of co-crystals vs. the pure compound in PBS (pH 6.8) using a USP-II apparatus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.